

tert-Butyl 2-cyanopiperidine-1-carboxylate

physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl 2-cyanopiperidine-1-carboxylate*

Cat. No.: *B124477*

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An In-depth Technical Guide to the Physical Properties of **tert-Butyl 2-cyanopiperidine-1-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **tert-Butyl 2-cyanopiperidine-1-carboxylate**, a key intermediate in organic synthesis. This document consolidates available data, outlines relevant experimental protocols, and presents a logical workflow for its synthesis and purification.

Chemical Identity

- Chemical Name: **tert-Butyl 2-cyanopiperidine-1-carboxylate**
- CAS Number: 153749-89-4[1][2][3]
- Molecular Formula: $C_{11}H_{18}N_2O_2$ [1][2][4]
- Synonyms: (±)-1-N-BOC-2-cyanopiperidine, 1-tert-Butoxycarbonyl-2-cyanopiperidine, 2-Cyanopiperidine-1-carboxylic acid tert-butyl ester[1][5]

Physical and Chemical Properties

The physical properties of **tert-Butyl 2-cyanopiperidine-1-carboxylate** are summarized below. It is typically a white to pale brown solid powder under standard conditions.^[1]

Property	Value	Source
Molecular Weight	210.27 g/mol	[1][6]
Appearance	White to pale brown powder	[1]
Melting Point	62-67 °C	[1]
Boiling Point	325.3 ± 35.0 °C (Predicted)	[1]
Density	1.07 ± 0.1 g/cm ³ (Predicted)	[1]
pKa	-4.85 ± 0.40 (Predicted)	[1]
Storage Conditions	2-8 °C, Sealed in a dry environment	[1][2]
Purity	Typically ≥97%	[1][2]
InChIKey	LKAJZBMOVZIKHA-UHFFFAOYSA-N	[1][2]

Spectral Data

While specific spectral data such as detailed ¹H-NMR, ¹³C-NMR, or IR peak assignments are not available in the cited literature, mass spectrometry data provides insight into the compound's behavior under ionization.

Mass Spectrometry

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of the molecule.

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	211.14411	148.2
[M+Na] ⁺	233.12605	155.3
[M-H] ⁻	209.12955	149.6
[M+NH ₄] ⁺	228.17065	164.0

Table data sourced from PubChemLite.[4]

Experimental Protocols

Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate

This protocol describes the synthesis via dehydration of the corresponding amide precursor.[5]

Materials:

- 2-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (1 equivalent)
- Oxalyl chloride (2M in dichloromethane, 1.2 equivalents)
- N,N-Dimethylformamide (DMF, 1.2 equivalents)
- Pyridine (2.5 equivalents)
- Acetonitrile (solvent)
- Ethyl acetate (extraction solvent)
- Water
- Brine
- Sodium sulfate (drying agent)

Procedure:

- A solution of DMF in acetonitrile is prepared in a round-bottom flask and cooled to -5 °C.
- Oxalyl chloride is added to the cooled solution, and the mixture is stirred for 15 minutes to form the dehydrating agent.
- A solution of 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester in acetonitrile is added, followed by the addition of pyridine.
- The reaction mixture is allowed to warm to room temperature and stirred overnight.
- The mixture is concentrated in vacuo to remove volatile solvents.
- The resulting residue is redissolved in ethyl acetate.
- The organic phase is washed sequentially with water and brine.
- The washed organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield **tert-Butyl 2-cyanopiperidine-1-carboxylate** as a yellow solid.^[5]

General Protocol for Melting Point Determination

While the specific method used to determine the cited melting point of 62-67 °C^[1] is not detailed, a standard laboratory protocol for this measurement is as follows.

Apparatus:

- Digital melting point apparatus or a Thiele tube with heating oil
- Capillary tubes (sealed at one end)
- Thermometer
- Sample of **tert-Butyl 2-cyanopiperidine-1-carboxylate**

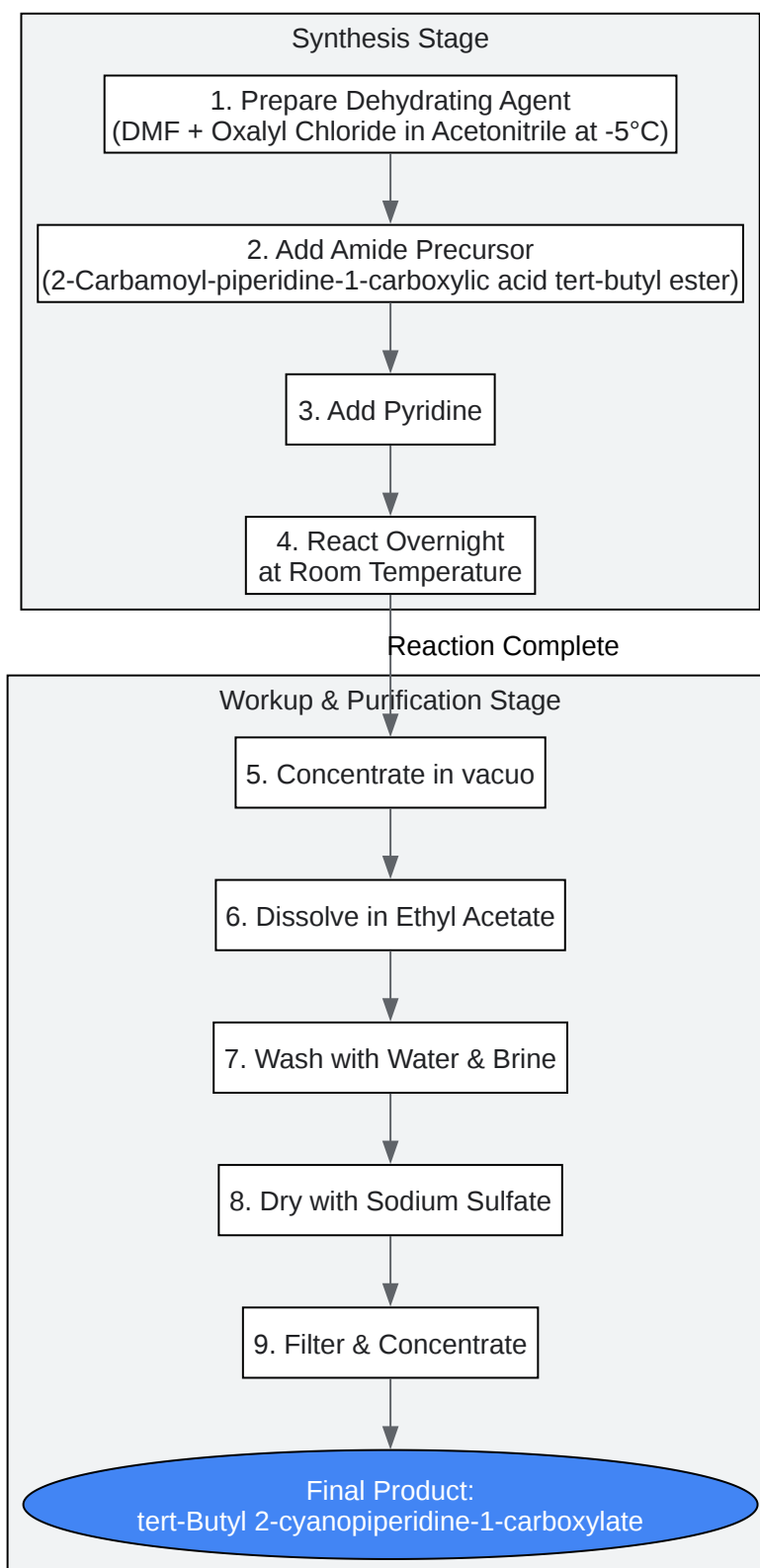
Procedure:

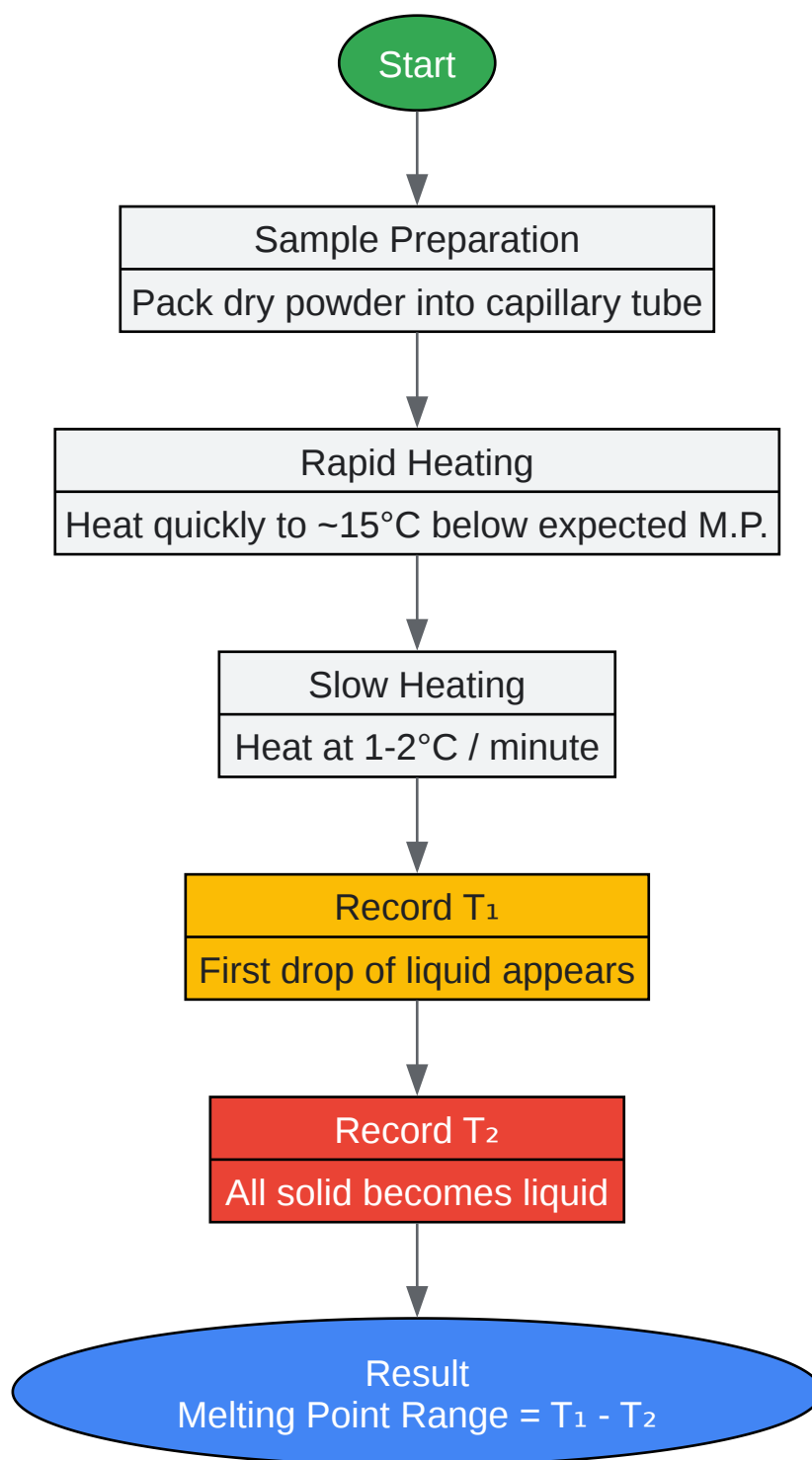
- A small amount of the dry, powdered sample is packed into the bottom of a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a rapid rate initially to approach the expected melting range.
- The heating rate is then reduced to 1-2 °C per minute approximately 10-15 °C below the anticipated melting point.
- The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
- The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and purification process.





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- To cite this document: BenchChem. [tert-Butyl 2-cyanopiperidine-1-carboxylate physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124477#tert-butyl-2-cyanopiperidine-1-carboxylate-physical-properties]

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